molecular formula C25H26ClN7 B11544738 N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine

N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11544738
M. Wt: 460.0 g/mol
InChI Key: ZMVKYRSJAABQPE-JVWAILMASA-N
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Description

N4-(3-CHLORO-4-METHYLPHENYL)-N2,N2-DIETHYL-6-[(2E)-2-[(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups, including a chloromethylphenyl group, diethylamino groups, and a naphthylmethylidene hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-CHLORO-4-METHYLPHENYL)-N2,N2-DIETHYL-6-[(2E)-2-[(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves a multi-step process:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions:

    Hydrazone Formation: The final step involves the condensation of the triazine derivative with naphthylmethylidene hydrazine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the triazine ring or the hydrazone linkage, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in various substitution reactions, particularly at the chloromethylphenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or hydrazines.

Scientific Research Applications

N4-(3-CHLORO-4-METHYLPHENYL)-N2,N2-DIETHYL-6-[(2E)-2-[(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N4-(3-CHLORO-4-METHYLPHENYL)-N2,N2-DIETHYL-6-[(2E)-2-[(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    N4-(3-CHLORO-4-METHYLPHENYL)-N2,N2-DIETHYL-1,3,5-TRIAZINE-2,4-DIAMINE: Lacks the hydrazone linkage, resulting in different chemical properties and biological activities.

    N4-(3-CHLORO-4-METHYLPHENYL)-N2,N2-DIETHYL-6-(NAPHTHALEN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE: Similar structure but without the methylene bridge, affecting its reactivity and interactions.

Uniqueness

The presence of the naphthylmethylidene hydrazine moiety in N4-(3-CHLORO-4-METHYLPHENYL)-N2,N2-DIETHYL-6-[(2E)-2-[(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H26ClN7

Molecular Weight

460.0 g/mol

IUPAC Name

6-N-(3-chloro-4-methylphenyl)-2-N,2-N-diethyl-4-N-[(E)-naphthalen-1-ylmethylideneamino]-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C25H26ClN7/c1-4-33(5-2)25-30-23(28-20-14-13-17(3)22(26)15-20)29-24(31-25)32-27-16-19-11-8-10-18-9-6-7-12-21(18)19/h6-16H,4-5H2,1-3H3,(H2,28,29,30,31,32)/b27-16+

InChI Key

ZMVKYRSJAABQPE-JVWAILMASA-N

Isomeric SMILES

CCN(CC)C1=NC(=NC(=N1)N/N=C/C2=CC=CC3=CC=CC=C32)NC4=CC(=C(C=C4)C)Cl

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)NN=CC2=CC=CC3=CC=CC=C32)NC4=CC(=C(C=C4)C)Cl

Origin of Product

United States

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